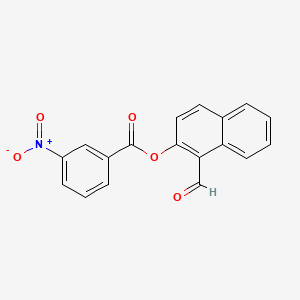

1-Formylnaphthalen-2-yl 3-nitrobenzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“1-Formylnaphthalen-2-yl 3-nitrobenzoate” is a chemical compound with the molecular formula C18H11NO5 . It has a molecular weight of 321.28 . This compound is used for research purposes .

Molecular Structure Analysis

The molecular structure of “1-Formylnaphthalen-2-yl 3-nitrobenzoate” consists of 18 carbon atoms, 11 hydrogen atoms, 1 nitrogen atom, and 5 oxygen atoms . More detailed structural information, such as NMR, HPLC, LC-MS, and UPLC data, can be found in the relevant documentation .Scientific Research Applications

Tautomeric Studies and Spectroscopic Analysis

Research on structurally related compounds, such as 4-((2-hydroxynaphthalen-1-yl)diazenyl)-3,5-dinitrobenzoic acid, has provided insight into tautomerism through theoretical chemistry, UV–Vis spectroscopy, and NMR analysis. These studies reveal discrepancies between theoretical predictions and experimental evidence, highlighting the existence of enol forms alongside keto tautomers, which prompts a reevaluation of NMR approaches in determining tautomerism (S. Hristova et al., 2017).

NMR and Computational DFT Studies

Investigations into the structure of 2-acylcyclohexane-1,3-diones, including those with 2-nitrobenzoyl substituents, utilize 1H and 13C NMR spectroscopy alongside DFT computational methods. These studies explore the equilibrium between different tautomers in solution, providing valuable insights into the molecular configurations of compounds related to "1-Formylnaphthalen-2-yl 3-nitrobenzoate" (P. Szczeciński et al., 2006).

Tautomeric Equilibrium in Boronic Acids

Research on functionalized 2-formylphenylboronic acids has revealed an unprecedented tautomeric rearrangement to form 1,3-dihydro-1,3-dihydroxybenzo[c][2,1]oxaboroles. X-ray analyses and variable-temperature 1H NMR spectroscopy provide insights into the diverse molecular structures and tautomerization processes, offering parallels to studies on "1-Formylnaphthalen-2-yl 3-nitrobenzoate" (Sergiusz Luliński et al., 2007).

Luminescence Sensitization by Nitrobenzoato Antennas

Thiophenyl-derivatized nitrobenzoic acid ligands have been evaluated for their potential to sensitize Eu(III) and Tb(III) luminescence. The study of solution and solid-state species, characterized by luminescence spectroscopy and X-ray crystallography, offers insights into the efficiency of sensitization and quantum yields, which could be relevant for understanding the photophysical properties of "1-Formylnaphthalen-2-yl 3-nitrobenzoate" (Subha Viswanathan & A. Bettencourt-Dias, 2006).

Synthesis and Characterization of Metal Complexes

The synthesis and characterization of metal complexes containing bis(thiabendazole) moieties, with applications in fluorescent chemosensors for ethylene glycol and Fe3+/Cu2+, demonstrate the versatility of nitrobenzoate derivatives in developing functional materials. Such research could provide a framework for exploring the applications of "1-Formylnaphthalen-2-yl 3-nitrobenzoate" in sensory technologies (Yong-Sheng Shi et al., 2020).

Mechanism of Action

Target of Action

The primary targets of 1-Formylnaphthalen-2-yl 3-nitrobenzoate are currently unknown

Biochemical Pathways

Studies on similar compounds suggest that they may influence oxidative stress markers such as superoxide dismutase (sod), catalase (cat), and glutathione (gsh)

Result of Action

Based on studies of similar compounds, it may influence various biochemical parameters and induce changes in liver enzyme levels . More research is needed to confirm these effects and to understand their implications.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 1-Formylnaphthalen-2-yl 3-nitrobenzoate Factors such as temperature, pH, and the presence of other compounds can affect the compound’s stability and its interaction with its targets

properties

IUPAC Name |

(1-formylnaphthalen-2-yl) 3-nitrobenzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H11NO5/c20-11-16-15-7-2-1-4-12(15)8-9-17(16)24-18(21)13-5-3-6-14(10-13)19(22)23/h1-11H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZYSYAIQDLKLNG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=C2C=O)OC(=O)C3=CC(=CC=C3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H11NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Formylnaphthalen-2-yl 3-nitrobenzoate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Imidazo[2,1-b]thiazole-2-carbaldehyde](/img/structure/B2998395.png)

![3-(2-oxo-2-(4-(tetrahydrofuran-3-yl)-1,4-diazepan-1-yl)ethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2998405.png)

![3-(1-methyl-1H-benzo[d]imidazol-2-yl)propan-1-amine dihydrochloride](/img/no-structure.png)